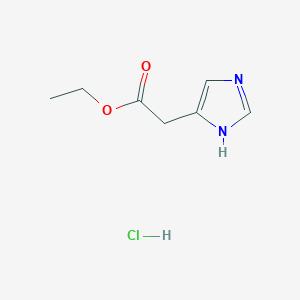

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride

CAS No.: 51718-81-1

Cat. No.: VC5170059

Molecular Formula: C7H11ClN2O2

Molecular Weight: 190.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51718-81-1 |

|---|---|

| Molecular Formula | C7H11ClN2O2 |

| Molecular Weight | 190.63 |

| IUPAC Name | ethyl 2-(1H-imidazol-5-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H |

| Standard InChI Key | MTROFKHQFRBVMZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CN=CN1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1H-imidazole ring substituted at the 4-position with an ethyl acetate group, protonated as a hydrochloride salt. The imidazole ring adopts a planar configuration with conjugated -electrons, while the ethyl ester side chain introduces steric and electronic modulation . Computational models confirm the stability of the tautomeric form where the proton resides at the N1 position of the imidazole .

Table 1: Key Physicochemical Parameters

Spectroscopic Characterization

While direct spectral data for the hydrochloride salt remains sparse, its parent compound (ethyl 2-(1H-imidazol-4-yl)acetate, CID 13190584) exhibits characteristic signals:

-

1H NMR (DMSO-d6): δ 1.22 (t, 3H, CH2CH3), 3.47 (s, 2H, CH2COO), 4.12 (q, 2H, OCH2), 6.85 (s, 1H, imidazole-H), 7.62 (s, 1H, imidazole-H) .

-

Mass Spectrometry: ESI-MS m/z 155.08 [M+H]+ for the free base, with chloride adducts observed at m/z 190.63 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

-

Condensation: Ethyl oxalate reacts with ethyl chloroacetate in ethanol under basic conditions (NaOEt) at 0–5°C to form diethyl oxaloacetate .

-

Cyclization: The intermediate undergoes cyclization with butyramidinium chloride in ethanol, yielding diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate .

-

Grignard Addition: Treatment with methylmagnesium bromide introduces the 2-hydroxypropan-2-yl group, followed by HCl quenching to precipitate the hydrochloride salt .

Key Reaction:

Industrial Optimization

Commercial production scales the condensation step using continuous-flow reactors to enhance yield (>85%) and reduce byproducts. Acid-base purification replaces chromatography, lowering costs. A typical batch process produces 50–100 kg/month in pharmaceutical facilities.

Reactivity and Functionalization

Nucleophilic Substitution

The imidazole N3 position undergoes alkylation with electrophiles like alkyl halides. For example, reaction with benzyl bromide forms N3-benzylated derivatives, useful in kinase inhibitor synthesis.

Ester Hydrolysis

The ethyl ester hydrolyzes in basic aqueous conditions (NaOH, 60°C) to produce 2-(1H-imidazol-4-yl)acetic acid, a precursor for metal-organic frameworks :

Coordination Chemistry

The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity. Stability constants (log K) range from 4.2 (Zn²⁺) to 5.8 (Cu²⁺) in aqueous solution.

Pharmaceutical Applications

Olmesartan Intermediate

As a key intermediate in the angiotensin II receptor blocker olmesartan medoxomil, the compound’s 2-propylimidazole core directs selectivity toward AT1 receptors . Annual global demand exceeds 20 metric tons, driven by hypertension treatment needs.

Antimicrobial Agents

Structure-activity relationship (SAR) studies demonstrate that quaternization of the imidazole nitrogen enhances activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume